Cas no 2758001-53-3 (2-Chloro-3-fluoro-5-iodo-4-pyridinecarbonitrile)

2-Chloro-3-fluoro-5-iodo-4-pyridinecarbonitrile 化学的及び物理的性質
名前と識別子
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- 2-Chloro-3-fluoro-5-iodo-4-pyridinecarbonitrile
- 2758001-53-3
- EN300-37336043
- 2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile
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- インチ: 1S/C6HClFIN2/c7-6-5(8)3(1-10)4(9)2-11-6/h2H
- InChIKey: HAEUHESADIPDNH-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC=C(I)C(C#N)=C1F
計算された属性
- 精确分子量: 281.88570g/mol
- 同位素质量: 281.88570g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 192
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.7Ų
- XLogP3: 2.3
じっけんとくせい
- 密度みつど: 2.19±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 286.6±40.0 °C(Predicted)
- 酸度系数(pKa): -3.93±0.10(Predicted)
2-Chloro-3-fluoro-5-iodo-4-pyridinecarbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37336043-0.25g |
2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile |
2758001-53-3 | 95.0% | 0.25g |
$607.0 | 2025-03-18 | |
Enamine | EN300-37336043-0.05g |
2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile |
2758001-53-3 | 95.0% | 0.05g |
$285.0 | 2025-03-18 | |
Enamine | EN300-37336043-2.5g |
2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile |
2758001-53-3 | 95.0% | 2.5g |
$2408.0 | 2025-03-18 | |
Enamine | EN300-37336043-0.5g |
2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile |
2758001-53-3 | 95.0% | 0.5g |
$959.0 | 2025-03-18 | |
Aaron | AR028FOH-100mg |
2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile |
2758001-53-3 | 95% | 100mg |
$611.00 | 2025-02-16 | |
Aaron | AR028FOH-500mg |
2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile |
2758001-53-3 | 95% | 500mg |
$1344.00 | 2025-02-16 | |
Aaron | AR028FOH-1g |
2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile |
2758001-53-3 | 95% | 1g |
$1715.00 | 2025-02-16 | |
1PlusChem | 1P028FG5-5g |
2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile |
2758001-53-3 | 95% | 5g |
$4465.00 | 2024-05-07 | |
Enamine | EN300-37336043-1.0g |
2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile |
2758001-53-3 | 95.0% | 1.0g |
$1229.0 | 2025-03-18 | |
Enamine | EN300-37336043-10.0g |
2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile |
2758001-53-3 | 95.0% | 10.0g |
$5283.0 | 2025-03-18 |
2-Chloro-3-fluoro-5-iodo-4-pyridinecarbonitrile 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
2-Chloro-3-fluoro-5-iodo-4-pyridinecarbonitrileに関する追加情報
Professional Introduction to 2-Chloro-3-fluoro-5-iodo-4-pyridinecarbonitrile (CAS No. 2758001-53-3)
2-Chloro-3-fluoro-5-iodo-4-pyridinecarbonitrile, with the chemical formula C₆H₂ClFIN₂, is a highly versatile intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 2758001-53-3, has garnered significant attention due to its unique structural properties and potential applications in the synthesis of bioactive molecules. The presence of multiple heteroatoms, including chlorine, fluorine, and iodine, along with the cyano group, makes it a valuable building block for further functionalization.
The compound's structure is characterized by a pyridine core, which is a common motif in many pharmacologically active agents. The pyridine ring provides a stable aromatic system that can be modified in various ways to achieve desired biological activities. Specifically, the 2-chloro, 3-fluoro, and 5-iodo substituents introduce regions of electrophilic and nucleophilic reactivity, enabling diverse synthetic pathways. The cyano group at the 4-position further enhances its reactivity, making it susceptible to reduction or substitution reactions.
In recent years, there has been a growing interest in halogenated pyridines due to their role in medicinal chemistry. Halogen atoms are known to enhance the metabolic stability and binding affinity of drug candidates. For instance, the introduction of a fluorine atom can improve pharmacokinetic properties, while iodine can serve as a handle for further cross-coupling reactions. The combination of these elements in 2-Chloro-3-fluoro-5-iodo-4-pyridinecarbonitrile makes it an attractive scaffold for developing novel therapeutic agents.
One of the most compelling applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often targeted in cancer therapy. The pyridine core is a frequent component in kinase inhibitors due to its ability to interact with the ATP-binding pocket of these enzymes. Researchers have demonstrated that substituting halogen atoms at strategic positions on the pyridine ring can modulate binding affinity and selectivity. For example, studies have shown that 3-fluoro and 5-iodo pyridines can enhance inhibition of specific kinases while minimizing off-target effects.
The cyano group in 2-Chloro-3-fluoro-5-iodo-4-pyridinecarbonitrile also offers opportunities for further derivatization. The cyano group can be reduced to an amine or converted into other functional groups such as carboxylic acids or esters. These transformations are particularly useful in generating more complex molecules with tailored biological activities. Moreover, the presence of both chlorine and iodine allows for sequential cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely used in drug discovery.
Recent advances in synthetic methodologies have further expanded the utility of halogenated pyridines like 2-Chloro-3-fluoro-5-iodo-4-pyridinecarbonitrile. Transition-metal-catalyzed reactions have enabled efficient modifications at multiple positions within the pyridine ring. For instance, palladium-catalyzed borylation followed by Suzuki coupling has been used to introduce aryl groups at various positions. Similarly, copper-mediated Sonogashira couplings have allowed for the addition of alkyne functionalities. These techniques have opened new avenues for designing structurally diverse libraries of compounds for high-throughput screening.
The pharmaceutical industry has also explored the use of this compound in developing antiviral agents. Pyridine derivatives have shown promise in inhibiting viral enzymes such as proteases and polymerases. The halogenated substituents can enhance interactions with these targets by improving solubility and binding affinity. Additionally, the cyano group can be leveraged to modulate pharmacokinetic properties, ensuring better bioavailability and therapeutic efficacy.
In agrochemical research, 2-Chloro-3-fluoro-5-iodo-4-pyridinecarbonitrile has been utilized as a precursor for herbicides and fungicides. Halogenated pyridines are known to exhibit potent activity against various plant pathogens due to their ability to disrupt essential metabolic pathways. The structural features of this compound allow for fine-tuning of biological activity through strategic modifications. For example, replacing one halogen atom with another or introducing additional functional groups can significantly alter its mode of action.
The synthesis of 2-Chloro-3-fluoro-5-iodo-4-pyridinecarbonitrile typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Key steps include halogenation at specific positions followed by cyanation at the fourth position. Modern synthetic approaches often employ catalytic methods to improve efficiency and reduce waste generation. Green chemistry principles have also been incorporated into these processes to minimize environmental impact.
The compound's reactivity makes it a valuable tool for exploring structure-function relationships in drug design. By systematically varying substituents on the pyridine ring, researchers can gain insights into how different functional groups influence biological activity. This information is crucial for optimizing lead compounds into viable drug candidates. Furthermore, computational methods such as molecular modeling have been used to predict how modifications will affect binding affinity and selectivity.
In conclusion, 2-Chloro-3-fluoro-5-iodo-4-pyridinecarbonitrile (CAS No.2758001-53-3) is a multifaceted intermediate with broad applications in pharmaceutical and agrochemical research. Its unique structural features make it an excellent starting point for synthesizing bioactive molecules targeting various diseases. With ongoing advancements in synthetic chemistry and computational methods, this compound will continue to play a pivotal role in drug discovery efforts worldwide.
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